molecular formula C9H7Cl3O3 B104943 Fenoprop CAS No. 93-72-1

Fenoprop

Cat. No. B104943
CAS RN: 93-72-1
M. Wt: 269.5 g/mol
InChI Key: ZLSWBLPERHFHIS-UHFFFAOYSA-N
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Description

Fenoprofen Description

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is used for its anti-inflammatory, antipyretic, and analgesic properties, particularly in the treatment of rheumatic diseases such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. It is comparable in effectiveness to moderate doses of aspirin and tends to cause fewer side effects at the dosages used. Fenoprofen's pharmacological effects are attributed to its ability to inhibit prostaglandin synthesis, which plays a key role in inflammation and pain .

Synthesis Analysis

The synthesis of fenoprofen involves chemical processes that yield its active form. While the specific synthesis process for fenoprofen is not detailed in the provided papers, the synthesis of similar compounds, such as fentanyl, involves multi-step sequences that include key reactions like aminomethano desilyation-cyclization followed by oxidation . The synthesis of fenoprofenamides, which are potential prodrugs of fenoprofen, involves aminolysis of fenoprofen benzotriazolide with various amines .

Molecular Structure Analysis

Fenoprofen's molecular structure is characterized by a propionic acid derivative, specifically dl-2-[3-phenoxyphenyl]propionic acid. The molecular structure of fenoprofen allows it to exert its pharmacological effects by inhibiting the synthesis and release of prostaglandins . The molecular structure of fenoprofen has been manipulated to create bioconjugates that can form supramolecular gels for biomedical applications, indicating the versatility of its molecular framework .

Chemical Reactions Analysis

Fenoprofen's primary chemical reaction in the body is the inhibition of prostaglandin synthesis. This is achieved through competitive inhibition, which is different from the non-competitive inhibition observed with other NSAIDs like indomethacin . Fenoprofen also inhibits collagen-induced platelet aggregation, which is a reaction similar to that of aspirin and phenylbutazone .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenoprofen are crucial for its pharmacological efficacy. Fenoprofen calcium, for example, can exist in a crystalline dihydrate form or as a liquid crystalline form (thermotropic mesophase). The liquid crystalline form has been shown to have enhanced solubility and dissolution rates compared to the crystalline form, which can be beneficial for improving drug delivery . However, the physical stability of fenoprofen can be affected by environmental conditions such as humidity and temperature .

Scientific Research Applications

Spur/Pedicel Abnormalities in Apple Trees

Fenoprop, specifically 2-(2,4,5-trichlorophenoxy) propionic acid, was studied for its effects on apple trees in a commercial orchard. An extra application of fenoprop led to abnormal fruit development in the following year. The fruits were parthenocarpic, did not attain normal size, and had an abnormal shape, not characteristic of their cultivar. Additionally, the trees exhibited non-vigorous conditions, affecting their ability to support flower-bud formation for succeeding crops (Simons, 1972).

Impact on Lettuce Cultivation

A study on lettuce cv. Ilanka investigated the effects of fenoprop (as dimethylamine salt) on the plant's health and growth. Fenoprop significantly decreased latex tipburn symptoms and increased the healthiness of the plants by reducing attacks from grey mould Botritis sp. However, fenoprop inhibited head formation in lettuce, with some variations in plant weight compared to control groups. High concentrations of fenoprop also retarded plant growth, displaying its impact on lettuce cultivation (Borkowski, 2013).

Enantiomeric Separation of Acidic Herbicides

Vancomycin was used as a chiral selector for the enantiomeric separation of several free acid herbicides, including aryloxypropionic herbicides like fenoprop. The study focused on improving sensitivity through the partial filling method, affecting the effective mobility and resolution of compounds like fenoprop. This research contributes to the analytical chemistry field, particularly in the separation and analysis of fenoprop and similar compounds (Desiderio et al., 1997).

Safety And Hazards

Fenoprop is harmful if swallowed . It is suspected of causing cancer and damaging fertility or the unborn child . It can cause damage to the liver through prolonged or repeated exposure . Fenoprop has been banned from use in the USA since 1985 .

Future Directions

Fenoprop and some of its esters were in use from 1945 but are now obsolete . The future directions of Fenoprop are not clear due to its obsolescence and the associated safety and environmental concerns .

properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)propanoic acid
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InChI

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)
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InChI Key

ZLSWBLPERHFHIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C9H7Cl3O3
Record name 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID
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Related CAS

2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt)
Record name Fenoprop [BSI:ISO]
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DSSTOX Substance ID

DTXSID0021387
Record name 2-(2,4,5-Trichlorophenoxy)propionic acid
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Molecular Weight

269.5 g/mol
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Physical Description

2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline]
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Boiling Point

greater than 300 °F at 0.5 mmHg (USCG, 1999)
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Solubility

/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C
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Density

1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT
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Vapor Pressure

0.00000997 [mmHg]
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Mechanism of Action

At 1x10-5 M, 2,4,5-TP reduced the respiratory control index, stimulated the state 4 respiration rate, and reduced the ADP to oxygen ratio /in rat liver mitochondrial suspensions/. /It was/ concluded that /2,4,5-TP/ was an uncoupler of respiratory chain phosphorylation., ... /Disturbs/ normal cell differentiation /in plants/., They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/
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Impurities

It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/
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Product Name

Fenoprop

Color/Form

Colorless powder, WHITE POWDER

CAS RN

93-72-1
Record name 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID
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Record name Fenoprop [BSI:ISO]
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Record name 2-(2,4,5-Trichlorophenoxy)propionic acid
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Record name FENOPROP
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Melting Point

347 to 351 °F (NTP, 1992), 179-181 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
WP Cochrane, R Greenhalgh… - Journal of the …, 1976 - academic.oup.com
… Fenoprop was esterified with boron trifluoride/methanol and … fenoprop in a 1 g sample. The persistence of both compounds before and after harvest was studied. Ethephon and fenoprop …
Number of citations: 22 academic.oup.com
WP Cochrane, R Greenhalgh… - Canadian Journal of …, 1976 - cdnsciencepub.com
… Fenoprop was applied 22 August 1973 for the early series and l0 Sepember 1973 for the late. Samples were taken 2 h, l, 2, 3, 5 and lO days atter each spray. At each sampling …
Number of citations: 8 cdnsciencepub.com
FR Forsyth, AD Crowe, HJ Lightfoot… - Canadian Journal of …, 1977 - cdnsciencepub.com
Trees of McIntosh apples were sprayed with a combination of 300 ppm ethephon plus 6 ppm fenoprop before harvest. Fruits were harvested from treated and untreated trees at intervals …
Number of citations: 2 cdnsciencepub.com
R Ben-Arie, S Guelfat-Reich - Journal of the American Society for …, 1979 - journals.ashs.org
… fenoprop enhanced C02 evolution more than daminozide, daminozide stimulated postharvest ethylene production more than fenoprop… influence of daminozide and fenoprop singly or in …
Number of citations: 7 journals.ashs.org
GJ Harvey - caws.org.nz
The following herbicides were studied for control of rubber vine, Cryptos tegia grandiflora: MCPA, 2, 4-D, 2, 4, 5-T, tri clopyr, pi cloran, clopyra lid, dicamba, fosamine and hexazinone. …
Number of citations: 0 caws.org.nz
CS Williams - Proceedings 25th North Central Weed Control …, 1970 - cabdirect.org
The industry task force on phenoxy herbicide tolerances was formed in 1966 by the basic manufacturers of the four phenoxy compounds. A chronology of events associated with the …
Number of citations: 0 www.cabdirect.org
AK Malik, JS Aulakh, A Fekete… - Journal of the …, 2009 - Wiley Online Library
… The phenoxy acid herbicides selected for the purpose were fenoprop… but it was not able to resolve fenoprop. With b-HSCD the … case is 0.15 ppm for fenoprop, 0.14 ppm for dicloprop and …
Number of citations: 7 onlinelibrary.wiley.com
CR Unrath - HortScience, 1973 - journals.ashs.org
… a combined ethephon-fenoprop response. These data imply that … fenoprop with ethephon for abscission control (1, 3). Another study utilizing 'Mcintosh' indicated that 20 ppm of fenoprop …
Number of citations: 8 journals.ashs.org
EO Gangstad - … analysis of silvex [fenoprop] cancellation. Unit day …, 1980 - cabdirect.org
… (APAR) of fenoprop defines the conditions that change the cost of agricultural production as benefits, the basic truth is that elimination of a herbicide such as fenoprop has costs beyond …
Number of citations: 0 www.cabdirect.org
DW Greene, WJ Lord - HortScience, 1975 - journals.ashs.org
… in the ethephon-fenoprop solution was responsible for the large increases in red color and not fenoprop. However, a synergistic effect between ethephon and fenoprop is possible. The …
Number of citations: 9 journals.ashs.org

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